N-cyclohexyl-4-(octanoylamino)benzamide
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Overview
Description
N-cyclohexyl-4-(octanoylamino)benzamide is a benzamide derivative with a molecular formula of C21H32N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-4-(octanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(octanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-cyclohexyl-4-(octanoylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-hexyl-4-(octanoylamino)benzamide
- N-cyclohexyl-4-(octanoylamino)benzamide
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
Molecular Formula |
C21H32N2O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C21H32N2O2/c1-2-3-4-5-9-12-20(24)22-19-15-13-17(14-16-19)21(25)23-18-10-7-6-8-11-18/h13-16,18H,2-12H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
HKWQGALRNDJVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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